

Molecular weight and formula of (2S,3R)-2-aminobutane-1,3-diol

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Compound of Interest

Compound Name: (2S,3R)-2-aminobutane-1,3-diol

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A Technical Guide to (2S,3R)-2-aminobutane-1,3-diol

(2S,3R)-2-aminobutane-1,3-diol, a member of the aminodiol class of organic compounds, serves as a valuable chiral building block in chemical synthesis. Its specific stereochemistry and bifunctional nature, possessing both amino and hydroxyl groups, make it a significant precursor for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and novel materials. This document provides an in-depth overview of its chemical properties, representative synthetic approaches, and key data relevant to researchers and drug development professionals.

Physicochemical and Computed Properties

The fundamental properties of **(2S,3R)-2-aminobutane-1,3-diol** are summarized below. These computed properties provide insight into the molecule's behavior in various chemical and biological systems.

Property	Value
Molecular Formula	C ₄ H ₁₁ NO ₂ [1] [2] [3] [4] [5]
Molecular Weight	105.14 g/mol [1] [2] [3] [4] [5]
Exact Mass	105.078978594 Da [1] [2] [3] [5]
IUPAC Name	(2S,3R)-2-aminobutane-1,3-diol
XLogP3-AA (LogP)	-1.6 [1] [2] [3] [5]
Hydrogen Bond Donor Count	3 [3] [4]
Hydrogen Bond Acceptor Count	3 [3] [4]
Rotatable Bond Count	2 [3] [4]
Topological Polar Surface Area	66.5 Å ² [1] [2] [3] [5]

Experimental Protocols: Synthesis of Chiral Aminodiols

While a specific, detailed experimental protocol for the synthesis of **(2S,3R)-2-aminobutane-1,3-diol** is not readily available in public literature, general methods for the stereoselective synthesis of 2-amino-1,3-diols are well-established. These syntheses are crucial for obtaining enantiomerically pure compounds for applications in drug discovery and asymmetric catalysis. [\[6\]](#) One common and effective strategy involves the stereoselective aminohydroxylation of a chiral allylic carbamate, often catalyzed by an osmium-based reagent.[\[6\]](#)

A representative, generalized protocol for this class of transformation is outlined below.

Objective: To synthesize a chiral 2-amino-1,3-diol from a corresponding chiral allylic alcohol.

Materials:

- Chiral allylic alcohol (e.g., (R)-but-3-en-2-ol as a hypothetical precursor)
- Trichloroacetyl isocyanate

- Aqueous sodium sulfite (Na_2SO_3)
- Potassium osmate(VI) dihydrate ($\text{K}_2\text{OsO}_4 \cdot 2\text{H}_2\text{O}$)
- Ligand (e.g., $(\text{DHQD})_2\text{PHAL}$)
- Potassium carbonate (K_2CO_3)
- Potassium ferricyanide(III) ($\text{K}_3[\text{Fe}(\text{CN})_6]$)
- tert-Butanol (t-BuOH) and water
- Dichloromethane (DCM)
- Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

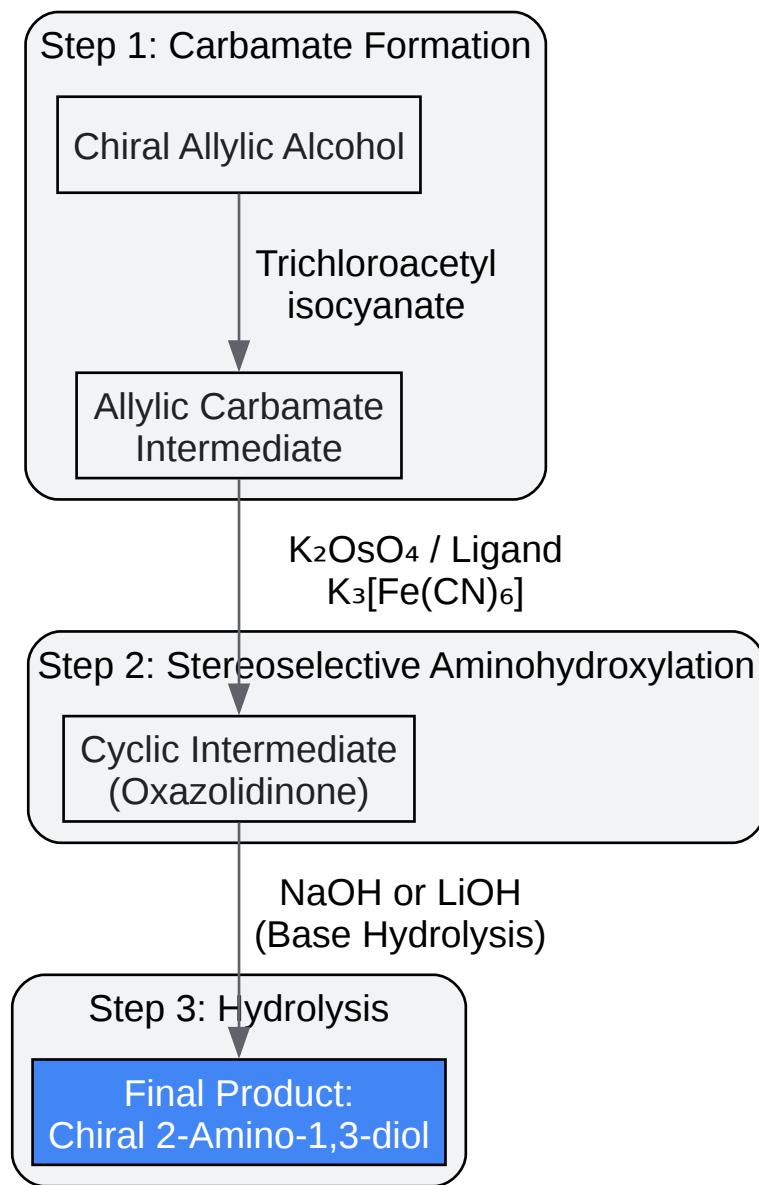
- Carbamate Formation:
 - Dissolve the chiral allylic alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Argon or Nitrogen) and cool the solution to 0 °C.
 - Add trichloroacetyl isocyanate (1.1 equivalents) dropwise to the solution.
 - Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
 - Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite.
 - Separate the organic layer, wash with brine, dry over anhydrous MgSO_4 , and concentrate under reduced pressure to yield the crude allylic carbamate.^[6]
- Stereoselective Aminohydroxylation:

- Prepare a solvent mixture of tert-butanol and water (1:1 ratio).
- In a reaction vessel, combine potassium ferricyanide(III) (3.0 equivalents), potassium carbonate (3.0 equivalents), and the chiral ligand (e.g., (DHQD)₂PHAL, 0.01 equivalents).
- Add the solvent mixture and stir until the solids are dissolved.
- Add potassium osmate(VI) dihydrate (0.005 equivalents) and stir for another 10 minutes.
- Cool the mixture to 0 °C and add the crude allylic carbamate from the previous step (1.0 equivalent).
- Stir the reaction vigorously at 0 °C for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.
- Work-up and Intermediate Isolation:
 - Add solid sodium sulfite to the reaction mixture to quench the oxidant and stir for 1 hour.
 - Extract the product with an organic solvent such as ethyl acetate (3x).
 - Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
 - The crude product is a cyclic intermediate (an oxazolidinone), which can be purified by silica gel column chromatography.[\[6\]](#)
- Hydrolysis to the Aminodiol:
 - Dissolve the purified oxazolidinone intermediate (1.0 equivalent) in a mixture of methanol and water.
 - Add an excess of a strong base, such as sodium hydroxide or lithium hydroxide (4-5 equivalents).
 - Heat the mixture to reflux and stir for 4-8 hours until the hydrolysis is complete (monitored by TLC).

- Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
- Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or a mixture of chloroform and isopropanol) to recover the 2-amino-1,3-diol.
- Dry the combined organic layers over anhydrous Na_2SO_4 , filter, and concentrate to yield the final product. Further purification can be achieved by recrystallization or column chromatography.

Synthetic Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis of chiral 2-amino-1,3-diols, a strategy applicable for producing compounds like **(2S,3R)-2-aminobutane-1,3-diol**. This pathway highlights the key transformations from a chiral allylic alcohol to the final aminodiol product.



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Caption: Generalized synthetic workflow for chiral 2-amino-1,3-diols.

Biological Relevance and Applications

While specific signaling pathways involving **(2S,3R)-2-aminobutane-1,3-diol** are not documented, aminodiol moieties are central to many biologically active molecules.^[6] For instance, the 2-amino-1,3-diol core structure is a key feature of sphingolipids, such as sphingosine, which are critical components of cell membranes and are involved in signal transduction.^[6]

Therefore, compounds like **(2S,3R)-2-aminobutane-1,3-diol** are primarily utilized as:

- Chiral Building Blocks: For the asymmetric synthesis of drug candidates and natural products.
- Ligands for Asymmetric Catalysis: The amino and hydroxyl groups can coordinate to metal centers, enabling their use in creating catalysts for enantioselective reactions.
- Starting Materials for Sphingolipid Analogues: Due to their structural similarity to the backbone of sphingosines, they are valuable for synthesizing analogues to study lipid metabolism and signaling.^[6]

In conclusion, **(2S,3R)-2-aminobutane-1,3-diol** is a foundational chiral molecule whose value lies in its application as a versatile starting material for the stereocontrolled synthesis of complex and biologically relevant target molecules. The synthetic methodologies outlined provide a framework for its preparation and utilization in advanced chemical research and development.

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